![molecular formula C9H5F4NO3 B12854236 2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
2,5-Bis(difluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethoxy groups attached to a benzoxazole core. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 2,5-difluoromethoxybenzene with an appropriate oxazole precursor under acidic or basic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Aplicaciones Científicas De Investigación
2,5-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
2,5-Bis(trifluoromethyl)benzo[d]oxazole: This compound has similar structural features but with trifluoromethyl groups instead of difluoromethoxy groups.
Benzoxazole: The parent compound without any substituents, used widely in various applications.
Isoxazole: A similar heterocyclic compound with an oxygen and nitrogen atom in different positions.
Uniqueness: 2,5-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H5F4NO3 |
|---|---|
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2,5-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-6-5(3-4)14-9(16-6)17-8(12)13/h1-3,7-8H |
Clave InChI |
FCBRNLQWCZVMPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)F)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


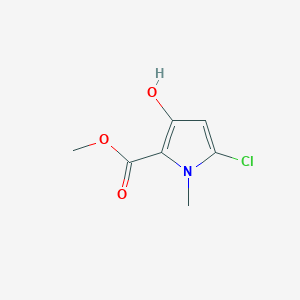

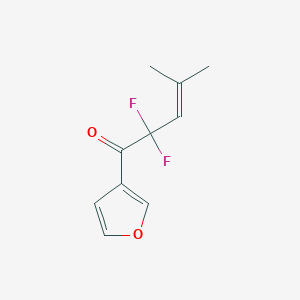
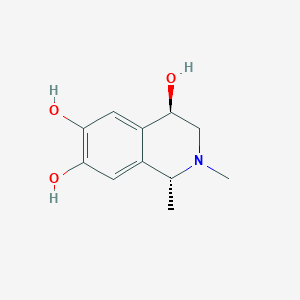
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
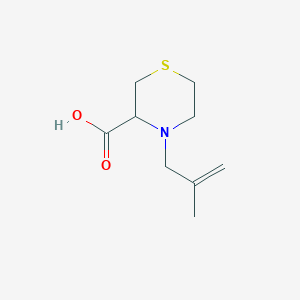
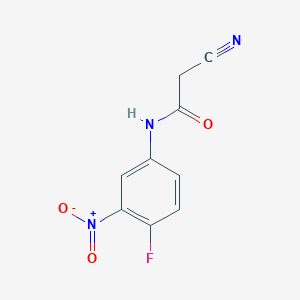
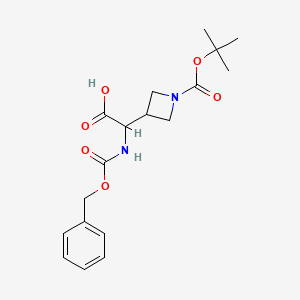
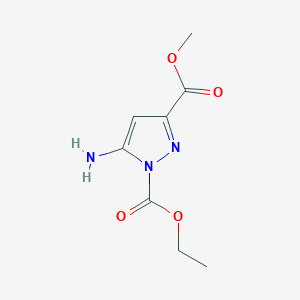
![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)
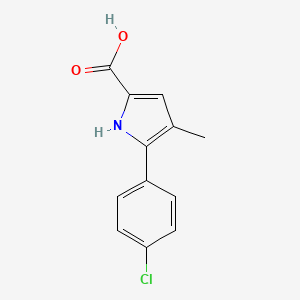
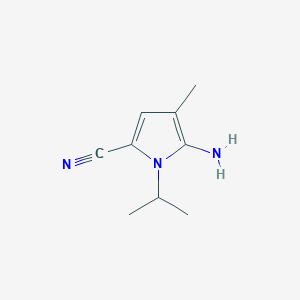
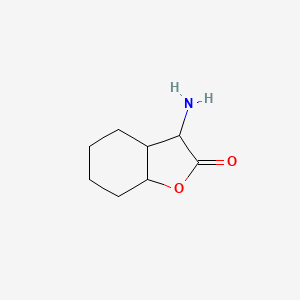
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
